sodium;5-formyl-2-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:
Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.
Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.
Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
Industrial production of tranexamic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group in tranexamic acid can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Scientific Research Applications
Tranexamic acid has a wide range of scientific research applications:
Mechanism of Action
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. This inhibition occurs through binding at several distinct sites on the plasminogen molecule, including four or five low-affinity sites and one high-affinity site. By preventing the conversion of plasminogen to plasmin, tranexamic acid effectively reduces fibrinolysis and stabilizes blood clots .
Comparison with Similar Compounds
Similar Compounds
Aminocaproic acid: Another antifibrinolytic agent that inhibits plasminogen activation but is less potent than tranexamic acid.
Mefenamic acid: A non-steroidal anti-inflammatory drug that also inhibits prostaglandin synthesis but has different primary uses.
Uniqueness
Tranexamic acid is unique in its high potency and specific mechanism of action compared to other antifibrinolytic agents. Its ability to bind more strongly to plasminogen makes it more effective in reducing fibrinolysis and controlling bleeding .
Properties
IUPAC Name |
sodium;5-formyl-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFLYWFXJHHSI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.